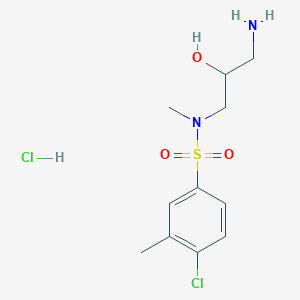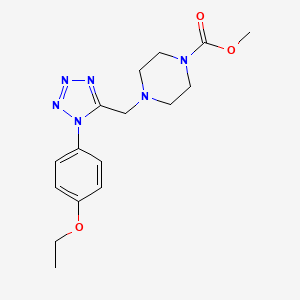![molecular formula C23H23N3O3S2 B2988840 N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide CAS No. 1260630-22-5](/img/no-structure.png)
N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide is a useful research compound. Its molecular formula is C23H23N3O3S2 and its molecular weight is 453.58. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
Research on thieno[2,3-d]pyrimidines reveals their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two critical enzymes in the nucleotide synthesis pathway, making them promising antitumor agents. A study by Gangjee et al. (2009) highlights the synthesis of classical and nonclassical analogues with substantial inhibitory activity against human TS and DHFR, suggesting a significant potential for tumor cell growth inhibition. These compounds' efficacy is enhanced by specific substitutions, demonstrating the scaffold's adaptability for targeting a broad spectrum of tumor types (Gangjee et al., 2009).
Development of Antifolate Agents
The design and synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines have been pursued as potential antifolate agents. These molecules have shown promise as DHFR inhibitors with significant antitumor activity. By exploiting the pyrrolo[2,3-d]pyrimidine scaffold, researchers aim to develop new therapeutic options for treating tumors and managing opportunistic infections in immunocompromised patients (Gangjee et al., 2007).
Crystallographic Insights and Structural Analysis
The structural elucidation of thieno[2,3-d]pyrimidine derivatives has provided valuable insights into their potential biological activities. Crystallographic studies of compounds with diaminopyrimidin-2-ylthioacetamide derivatives have showcased their folded conformation, which could be vital for their interaction with biological targets. Such structural analyses contribute to a deeper understanding of the molecular basis of their action and the design of more effective derivatives (Subasri et al., 2016).
Synthesis of Heterocyclic Compounds
The reactivity of cyanoacetamide derivatives has been explored for the synthesis of various heterocyclic compounds, including thieno[2,3-d]pyrimidines. These reactions have led to the creation of molecules with potential insecticidal activities against agricultural pests, demonstrating the versatile applications of thieno[2,3-d]pyrimidine derivatives beyond the pharmaceutical domain (Fadda et al., 2017).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide involves the condensation of N-ethylacetamide with 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetonitrile, followed by reduction and benzyl protection of the resulting intermediate.", "Starting Materials": [ "N-ethylacetamide", "2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetonitrile", "Sodium borohydride", "Benzyl chloride", "Triethylamine", "Methanol", "Acetic acid", "Diethyl ether" ], "Reaction": [ "Step 1: Condensation of N-ethylacetamide with 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetonitrile in the presence of triethylamine and methanol to form the intermediate.", "Step 2: Reduction of the intermediate with sodium borohydride in methanol to form the corresponding amine.", "Step 3: Protection of the amine with benzyl chloride in the presence of triethylamine and diethyl ether to form the final product, N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide." ] } | |
Numéro CAS |
1260630-22-5 |
Nom du produit |
N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide |
Formule moléculaire |
C23H23N3O3S2 |
Poids moléculaire |
453.58 |
Nom IUPAC |
N-benzyl-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-ethylacetamide |
InChI |
InChI=1S/C23H23N3O3S2/c1-2-24(15-17-7-4-3-5-8-17)20(27)16-26-19-11-14-31-21(19)22(28)25(23(26)29)12-10-18-9-6-13-30-18/h3-9,11,13-14H,2,10,12,15-16H2,1H3 |
Clé InChI |
UKMXABVNTVOBQA-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(4-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2988758.png)



![5-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-cyclopropyl-1,2,4-thiadiazole](/img/structure/B2988768.png)

![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2988770.png)





